1-(Bromomethyl)-4-(ethylsulfonyl)benzene
Overview
Description
1-(Bromomethyl)-4-(ethylsulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, where a bromomethyl group and an ethylsulfonyl group are attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems .
Mode of Action
1-(Bromomethyl)-4-(ethylsulfonyl)benzene has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . This suggests that it may interact with its targets through a radical mechanism .
Biochemical Pathways
Brominated compounds are generally known to participate in various biochemical reactions, including those involving radical species .
Pharmacokinetics
It is soluble in alcohol, ether, and benzene , which may influence its absorption and distribution in biological systems.
Result of Action
Its use in controlled radical polymerization and asymmetric esterification suggests that it may induce significant chemical transformations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is moisture sensitive , which means its stability and reactivity may be affected by humidity levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-(ethylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(ethylsulfonyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethylsulfonyl group can be reduced to ethylthiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products such as 4-(ethylsulfonyl)benzyl alcohol, 4-(ethylsulfonyl)benzonitrile, or 4-(ethylsulfonyl)benzylamine.
Oxidation: 4-(ethylsulfonyl)benzenesulfonic acid.
Reduction: 4-(ethylthiol)benzene.
Scientific Research Applications
1-(Bromomethyl)-4-(ethylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used to study the effects of bromomethyl and ethylsulfonyl groups on biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Chloromethyl)-4-(ethylsulfonyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Ethylsulfonyl)toluene: Lacks the bromomethyl group, only has the ethylsulfonyl group attached to the benzene ring.
Uniqueness
1-(Bromomethyl)-4-(ethylsulfonyl)benzene is unique due to the presence of both bromomethyl and ethylsulfonyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-(bromomethyl)-4-ethylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDCAUSAEZLPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.